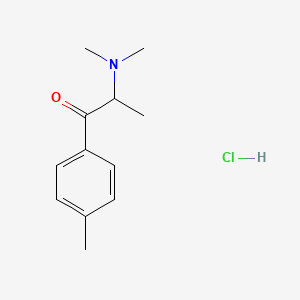

4-methyl-N,N-Dimethylcathinone (hydrochloride)

Overview

Description

4-methyl-N,N-Dimethylcathinone (hydrochloride) is a synthetic compound categorized as a cathinone. Cathinones are a class of chemicals related to the naturally occurring stimulant cathinone, found in the khat plant. This compound is primarily used in research and forensic applications due to its stimulant properties .

Mechanism of Action

Target of Action

As a cathinone, it is likely to interact with the central nervous system, specifically the monoamine transporters .

Mode of Action

Cathinones typically work by increasing the concentration of dopamine, norepinephrine, and serotonin in the synaptic cleft, leading to increased postsynaptic receptor activation .

Biochemical Pathways

As a cathinone, it is likely to affect the monoaminergic system, influencing the reuptake and release of neurotransmitters such as dopamine, norepinephrine, and serotonin .

Result of Action

As a cathinone, it is likely to cause increased neuronal activity due to the elevated levels of neurotransmitters in the synaptic cleft .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N,N-Dimethylcathinone (hydrochloride) typically involves the following steps:

Starting Material: The synthesis begins with 4-methylpropiophenone.

Formation of Intermediate: The 4-methylpropiophenone is reacted with dimethylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to form the intermediate 4-methyl-N,N-dimethylcathinone.

Hydrochloride Formation: The intermediate is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and yield. This often involves continuous flow reactors and automated systems to ensure consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N,N-Dimethylcathinone (hydrochloride) undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it to secondary or tertiary amines.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Produces secondary or tertiary amines.

Substitution: Produces substituted amines or amides.

Scientific Research Applications

4-methyl-N,N-Dimethylcathinone (hydrochloride) is used in various scientific research fields:

Biology: Studies its effects on biological systems, particularly its stimulant properties and potential neurotoxicity.

Medicine: Researches its potential therapeutic effects and risks, although it is not approved for medical use.

Industry: Used in the development of new synthetic routes and the study of its chemical properties.

Comparison with Similar Compounds

Similar Compounds

4-methylmethcathinone (mephedrone): Similar in structure but lacks the N,N-dimethyl groups.

N,N-Dimethylcathinone: Lacks the 4-methyl group.

Methcathinone: Lacks both the 4-methyl and N,N-dimethyl groups.

Uniqueness

4-methyl-N,N-Dimethylcathinone (hydrochloride) is unique due to its specific substitution pattern, which affects its pharmacological properties and makes it a valuable compound for research purposes .

Biological Activity

4-Methyl-N,N-Dimethylcathinone (hydrochloride), a synthetic cathinone, is structurally related to naturally occurring stimulants found in the Khat plant. This compound has garnered attention due to its psychoactive properties and potential implications for public health and safety. Understanding its biological activity is crucial for assessing its effects on neurotransmitter systems and potential therapeutic applications.

- Chemical Name: 2-(dimethylamino)-1-(4-methylphenyl)-1-propanone, monohydrochloride

- Molecular Formula: C₁₂H₁₈ClNO

- Molecular Weight: Approximately 227.7 g/mol

- Form: Crystalline solid, typically with a purity of at least 98% .

4-Methyl-N,N-Dimethylcathinone primarily exerts its effects through interactions with monoamine transporters:

- Dopamine Transporter (DAT): Acts as a substrate, promoting dopamine release and inhibiting reuptake.

- Serotonin Transporter (SERT): Similar interactions lead to increased serotonin levels in the synaptic cleft .

The compound's action can be summarized as follows:

- Promotes monoamine release via DAT over SERT.

- Inhibits reuptake of dopamine and serotonin, leading to elevated extracellular levels of these neurotransmitters .

Pharmacokinetics

4-Methyl-N,N-Dimethylcathinone undergoes various metabolic pathways:

- Phase I Metabolism: Involves N-demethylation and reduction of the β-ketone group.

- Phase II Metabolism: Includes glucuronidation, which aids in the detoxification process .

Neurotransmitter Modulation

The compound significantly influences neurotransmitter systems, particularly:

- Dopamine: Increased levels are associated with heightened mood and euphoria, but also potential for addiction.

- Serotonin: Modulation can affect mood, anxiety, and overall mental health.

Behavioral Studies

In animal models, varying dosages of 4-Methyl-N,N-Dimethylcathinone have demonstrated:

- Low Doses: Mild psychoactive effects.

- High Doses: More pronounced behavioral changes and potential toxicity .

Study on Metabolic Stability

A study conducted on the metabolic stability of this compound revealed multiple metabolic pathways when incubated in human liver microsomes. The identified metabolites included:

Toxicological Implications

Research indicates that the psychoactive properties of 4-Methyl-N,N-Dimethylcathinone can lead to adverse effects similar to other stimulants. Reports of intoxications highlight the need for further investigation into its safety profile and long-term effects on health .

Data Summary Table

| Property | Details |

|---|---|

| Chemical Name | 2-(dimethylamino)-1-(4-methylphenyl)-1-propanone, monohydrochloride |

| Molecular Formula | C₁₂H₁₈ClNO |

| Molecular Weight | 227.7 g/mol |

| Mechanism of Action | DAT and SERT inhibition |

| Phase I Metabolism | N-demethylation, β-ketone reduction |

| Phase II Metabolism | Glucuronidation |

| Behavioral Effects | Dose-dependent psychoactive effects |

Properties

IUPAC Name |

2-(dimethylamino)-1-(4-methylphenyl)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-9-5-7-11(8-6-9)12(14)10(2)13(3)4;/h5-8,10H,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOGUGYDLTBREKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(C)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801342653 | |

| Record name | 2-(Dimethylamino)-1-(4-methylphenyl)-1-propanone, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801342653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1448845-14-4 | |

| Record name | 2-(Dimethylamino)-1-(4-methylphenyl)-1-propanone, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801342653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.